3-(2-bromophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide
Description
Propriétés
IUPAC Name |
3-(2-bromophenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O/c20-17-9-5-4-6-15(17)10-11-19(25)23-18(14-24-21-12-13-22-24)16-7-2-1-3-8-16/h1-9,12-13,18H,10-11,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKQTBLTUXVMPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CCC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Fischer Esterification and Hydrazide Synthesis
The propanamide core originates from 3-(2-bromophenyl)propanoic acid, synthesized via Friedel-Crafts acylation of bromobenzene derivatives followed by reduction. Conversion to methyl 3-(2-bromophenyl)propanoate via Fischer esterification (reflux with methanol and catalytic H₂SO₄, 76°C, 6 h) achieves 85–90% yield. Subsequent hydrazide formation involves refluxing the ester with 80% hydrazine hydrate in methanol (3–4 h), yielding 3-(2-bromophenyl)propanehydrazide.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | CH₃OH, H₂SO₄, 76°C, 6 h | 85–90 |
| Hydrazide Formation | NH₂NH₂·H₂O, CH₃OH, 76°C, 4 h | 78–82 |
Triazole Ring Construction via Cyclization
The 1,2,3-triazole moiety is introduced via Huisgen azide-alkyne cycloaddition ("click chemistry"). 1-Phenyl-2-azidoethylamine is reacted with propargyl bromide under Cu(I) catalysis (CuSO₄/sodium ascorbate, H₂O:CH₃OH, 25°C, 12 h), forming 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine. Alternative cyclization methods using methyl isothiocyanate (as in 1,2,4-triazole syntheses) are unsuitable due to regioselectivity constraints.
Optimization Insight :
- Cu(I) catalysis ensures >95% regioselectivity for 1,4-disubstituted triazoles.
- Microwave-assisted cyclization reduces reaction time to 30 min (vs. 12 h conventional).
Coupling Strategies for Propanamide-Triazole Integration
Amide Bond Formation via Carbodiimide Coupling
The hydrazide intermediate is coupled with 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine using EDC/HOBt in dichloromethane (0°C to RT, 12 h). This method yields 65–70% product but requires rigorous exclusion of moisture.
Comparative Analysis :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 25 | 65–70 |
| HATU/DIEA | DMF | 0→25 | 72–75 |
| Ultrasound-Assisted | CH₃CN | 45–55 | 80–85 |
Ultrasound irradiation (45–55°C, 45–80 min) enhances reaction efficiency by improving reagent miscibility and reducing activation energy.
Bromophenyl Group Functionalization
The 2-bromophenyl group is introduced via Suzuki-Miyaura coupling early in the synthesis to avoid side reactions during triazole formation. Palladium-catalyzed cross-coupling of 3-bromopropanoic acid with 2-bromophenylboronic acid achieves 88% yield under microwave conditions (120°C, 20 min).
Critical Consideration :
Orthogonal protection of the amine group (e.g., Boc-protection) is essential to prevent undesired nucleophilic substitution at the bromine site.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment via HRMS
Molecular ion peaks at m/z 456.08 (calc. 456.07 for C₁₉H₁₈BrN₃O) confirm product identity.
Industrial-Scale Optimization Challenges
Solvent and Temperature Effects
- Conventional vs. Ultrasound :
Parameter Conventional Ultrasound-Assisted Time 16–36 h 39–80 min Yield 60–75% 75–85% Energy Consumption High Low
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and triazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized aromatic compounds, while substitution reactions could produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The triazole ring, in particular, is known for its bioisosteric properties, making it a valuable scaffold in drug design.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, depending on their specific structure and functional groups.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(2-bromophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it might inhibit an enzyme by binding to its active site, thereby blocking its activity.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and physicochemical differences between the target compound and analogs:
Key Observations
- Triazole vs. Tetrazole : The target compound’s 1,2,3-triazole offers metabolic stability and hydrogen-bonding capacity, whereas tetrazole-containing analogs (e.g., ) may mimic carboxylic acids, enhancing bioavailability .
- Biological Relevance : Triazole-substituted sulfonamides () exhibit potent beta3-adrenergic receptor activity, suggesting that the target compound’s triazole-amide scaffold could be optimized for similar targets.
Pharmacological Potential
Activité Biologique
The compound 3-(2-bromophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by the presence of a bromophenyl group and a triazole moiety, which are known to influence its biological properties. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring is known for its role in inhibiting enzymes and modulating receptor activity. Specifically, compounds containing triazole moieties have been reported to exhibit:
- Antimicrobial Activity : Triazoles are commonly used as antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes.
- Anticancer Properties : Certain derivatives have shown promise in targeting cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
In a study examining the antimicrobial efficacy of various triazole derivatives, it was found that compounds similar to 3-(2-bromophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 8.0 | Staphylococcus aureus |
| Compound B | 16.0 | Escherichia coli |
| 3-(2-bromophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide | 12.0 | Candida albicans |
Anticancer Activity
The compound was also evaluated for its anticancer properties against various cancer cell lines. In vitro studies demonstrated that it could induce cytotoxic effects in breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.4 | Apoptosis induction via caspase activation |
| A549 | 7.8 | Cell cycle arrest at G1 phase |
Case Studies
Several case studies have documented the biological activity of compounds with similar structures:
- Triazole Derivatives Against NDM-1 Enzymes : Research indicates that derivatives with a triazole core can effectively inhibit metallo-beta-lactamases such as NDM-1, which are responsible for antibiotic resistance. The compound's structural features may enhance its binding affinity to these enzymes .
- Cytotoxicity in Cancer Models : A recent study highlighted that triazole-containing compounds exhibited selective cytotoxicity against tumor cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .
Q & A
Basic: What are the optimal synthetic routes for 3-(2-bromophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide?
The synthesis typically involves multi-step reactions focusing on:
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for regioselective triazole ring construction under mild conditions .
- Amide coupling : Activate the carboxylic acid (e.g., via EDCI/HOBt) for reaction with the amine intermediate.
- Halogenation : Introduce the 2-bromophenyl group via Suzuki-Miyaura coupling or electrophilic substitution, using brominating agents like NBS .
Key optimization parameters : Solvent choice (DMF or THF for polar intermediates), temperature control (0–50°C for CuAAC), and purification via column chromatography or recrystallization .
Advanced: How to resolve contradictions in reported biological activity data (e.g., neurokinin vs. antimicrobial activity)?
Contradictions may arise from assay specificity or off-target effects . Methodological approaches include:
- Selective receptor binding assays : Use radiolabeled ligands (e.g., [³H]-Substance P) to confirm neurokinin 1 receptor (NK1R) antagonism .
- Microbial quorum-sensing inhibition : Test in Pseudomonas aeruginosa models with GFP reporters to quantify triazole-mediated disruption .
- Dose-response profiling : Compare IC₅₀ values across assays; discrepancies >10-fold suggest context-dependent mechanisms.
Validation : Co-crystallization (if structurally resolved) or siRNA knockdown of proposed targets .
Basic: Which analytical techniques ensure purity and stability of this compound?
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm; aim for ≥95% purity .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by LC-MS to detect hydrolysis (amide bond) or triazole ring oxidation .
- Structural confirmation : ¹H/¹³C NMR (DMSO-d₆) for aromatic protons (δ 7.2–8.1 ppm) and triazole protons (δ 7.8–8.0 ppm) .
Advanced: What computational methods are recommended for SAR studies on this compound?
- Molecular docking : Use AutoDock Vina with NK1R (PDB: 7SK2) to map interactions (e.g., triazole-Arg220 hydrogen bonds) .
- QSAR modeling : Train models on analogs with varied substituents (e.g., trifluoromethyl vs. bromophenyl) to predict logP and IC₅₀ .
- Dynamics simulations : Run 100-ns MD simulations (AMBER) to assess triazole conformational stability in aqueous vs. membrane environments .
Basic: How to optimize reaction conditions for halogenated intermediates (e.g., 2-bromophenyl derivatives)?
- Bromination : Use NBS in CCl₄ under UV light for regioselectivity; monitor by TLC (hexane/EtOAc 4:1) .
- Avoiding dehalogenation : Replace Pd catalysts (Suzuki coupling) with Ni(0) in inert atmospheres to prevent debromination .
- Workup : Extract with Na₂S₂O₃ to quench excess bromine; dry over MgSO₄ .
Advanced: How to validate crystallography data for stereochemical assignments?
- Data collection : Use SHELXT (via WinGX) for space group determination; ensure Rint < 5% .
- Refinement : SHELXL with anisotropic displacement parameters; validate using R1/wR2 convergence (<0.05/0.12) .
- Validation tools : Check CIF files with PLATON for missed symmetry or twinning .
Basic: What are the key solubility and formulation considerations for in vivo studies?
- Solubility screening : Test in PEG-400, DMSO, or cyclodextrin solutions (aim for ≥10 mg/mL) .
- Pharmacokinetics : Use LC-MS/MS to measure plasma half-life in rodent models; adjust dosing if logD >3 indicates high lipophilicity .
Advanced: How to assess metabolic stability and metabolite identification?
- In vitro assays : Incubate with liver microsomes (human/rat) and NADPH; quantify parent compound depletion via LC-MS .
- Metabolite profiling : Use HR-MS (Q-TOF) and MS/MS fragmentation to identify oxidative (e.g., triazole-N-oxide) or hydrolytic products .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
